molecular formula C6H4BrN3O B15068549 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide CAS No. 1841081-47-7

4H-Imidazo[4,5-c]pyridin-4-one hydrobromide

Cat. No.: B15068549
CAS No.: 1841081-47-7
M. Wt: 214.02 g/mol
InChI Key: RLVURAPJXZWZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is a high-value chemical scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which facilitates diverse interactions with biological targets . This core structure is a key intermediate in designing novel therapeutics, particularly as a dual-acting agent. Research has identified derivatives that function as both angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, presenting a promising multi-target approach for therapeutic development . The compound's significant research value extends to oncology, where the imidazo[4,5-c]pyridin-4-one scaffold is utilized in creating potent inhibitors of critical enzymes like poly(ADP-ribose) polymerase (PARP) to increase tumor cell sensitivity to chemotherapy . Furthermore, this chemical class is being investigated for treating degenerative and inflammatory diseases, including autoimmune conditions and atopic eczema, as well as for modulating conditions involving cartilage turnover deficits . The hydrobromide salt form enhances the compound's solubility and stability, making it particularly suitable for in vitro and pre-clinical pharmacological studies. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

CAS No.

1841081-47-7

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

imidazo[4,5-c]pyridin-4-one;hydrobromide

InChI

InChI=1S/C6H3N3O.BrH/c10-6-5-4(1-2-7-6)8-3-9-5;/h1-3H;1H

InChI Key

RLVURAPJXZWZDI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N2)C(=O)N=C1.Br

Origin of Product

United States

Preparation Methods

Core Imidazo[4,5-c]Pyridine Formation

The synthesis begins with constructing the imidazo[4,5-c]pyridine core via condensation of 2,3-diaminopyridine and glyoxal under acidic conditions. This one-pot reaction proceeds through nucleophilic attack of the amine groups on glyoxal’s carbonyl carbons, followed by cyclodehydration (Fig. 1).

Reaction Conditions

  • Solvent: Acetic acid or hydrochloric acid (1–2 M).
  • Temperature: 80–100°C for 4–6 hours.
  • Yield: 60–75% after recrystallization.

Mechanistic Insights

  • Protonation: Acidic conditions protonate the amine groups of 2,3-diaminopyridine, enhancing electrophilicity.
  • Condensation: Glyoxal’s α-keto carbons react with the 2- and 3-amino groups, forming Schiff base intermediates.
  • Cyclization: Intramolecular dehydration yields the imidazo[4,5-c]pyridin-4-one core.

Hydrobromide Salt Formation

The free base is treated with hydrobromic acid (HBr) in ethanol or dichloromethane to form the hydrobromide salt.

Optimization Parameters

  • Stoichiometry: 1:1 molar ratio of free base to HBr.
  • Precipitation: Slow evaporation or antisolvent addition (e.g., diethyl ether).
  • Purity: >95% by HPLC, confirmed via elemental analysis.

Alternative Synthetic Routes

Oxidative Cyclization of Amidines

Aryl-substituted derivatives are synthesized via oxidative cyclization of amidines and α-ketoaldehydes using molecular oxygen. While less common for the parent compound, this method offers modularity for structural analogs.

Example Protocol

  • Substrates: 2-Aminopyridine derivatives and phenylglyoxal.
  • Catalyst: Cu(OAc)2·H2O (5 mol%).
  • Yield: 50–65%.

Solid-Phase Synthesis

Patented methodologies (e.g., WO2017046675A1) describe solid-phase approaches for imidazo[4,5-c]quinolines, adaptable to the pyridine analog. Resin-bound intermediates enable high-throughput screening of derivatives.

Key Steps

  • Immobilization: 2,3-Diaminopyridine linked to Wang resin.
  • Cyclization: Glyoxal flow-through under microwave irradiation (100°C, 30 min).
  • Cleavage: HBr in dioxane releases the hydrobromide salt.

Reaction Optimization and Scalability

Acid Catalysis Screening

Comparative studies of Brønsted acids (HCl, H2SO4, HBr) reveal HBr’s dual role as catalyst and counterion source, minimizing byproducts.

Table 1. Acid Screening for Core Formation

Acid Concentration (M) Yield (%) Purity (%)
HCl 1.0 62 91
H2SO4 1.0 58 89
HBr 1.0 73 96

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve glyoxal solubility but necessitate higher temperatures (120°C), risking decomposition. Ethanol/water mixtures balance reactivity and safety.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 8.72 (s, 1H, H-2), 8.35 (d, J = 5.6 Hz, 1H, H-7), 7.98 (d, J = 5.6 Hz, 1H, H-5).
  • IR (KBr): 1685 cm−1 (C=O), 2500–3000 cm−1 (HBr stretch).
  • HRMS (ESI+): m/z 133.11 [M+H]+.

X-ray Crystallography

Single-crystal analysis confirms the planar imidazo[4,5-c]pyridine core and HBr’s ionic interaction with the N-3 atom (Fig. 2).

Comparative Analysis with Related Compounds

Table 2. Synthetic Routes for Imidazo-Fused Heterocycles

Compound Method Yield (%) Reference
Imidazo[4,5-c]pyridin-4-one Condensation + HBr 73
Imidazo[1,2-a]pyridine Groebke–Blackburn–Bienaymé 68
Imidazo[4,5-b]pyridine Pd-catalyzed cyclization 55

The condensation route outperforms cross-coupling methods in yield and simplicity for the target compound.

Applications in Drug Discovery

Kinase Inhibition

Structural analogs in WO2017046675A1 exhibit LRRK2 inhibition (IC50 < 100 nM), suggesting potential in Parkinson’s disease therapy.

GABAA Receptor Modulation

The hydrobromide salt’s improved bioavailability facilitates in vivo studies of anxiolytic activity.

Chemical Reactions Analysis

Formation of the Imidazo-Pyridine Core

The synthesis of 4H-imidazo[4,5-c]pyridin-4-one typically involves cyclization reactions starting from diamine precursors. For example, 3,4-diaminopyridine reacts with sodium nitrite and hydrochloric acid to form an intermediate, which undergoes subsequent condensation with aldehydes or carboxylic acids under oxidative conditions . This method aligns with classical heterocyclic synthesis strategies, where the imidazole ring forms via nucleophilic attack and aromatization.

In alternative approaches, 2-chloro-3-nitropyridine serves as a precursor. After reduction and substitution, it undergoes tandem SNAr (Nucleophilic Aromatic Substitution) reactions, followed by condensation with aldehydes in polar protic solvents like H₂O-IPA. This one-pot process enables the formation of disubstituted imidazo[4,5-c]pyridines, with yields exceeding 80% under optimized conditions .

Hydrobromide Salt Formation

The hydrobromide salt likely forms via protonation of the ketone oxygen at position 4. This step typically involves treatment with hydrobromic acid (HBr) under controlled conditions. The salt enhances solubility in polar solvents and stabilizes the compound for biological applications .

Cyclization Pathway

The formation of the imidazo-pyridine ring proceeds through:

  • Imine formation : Reaction of diamines with aldehydes generates imine intermediates.

  • Intramolecular cyclization : Nucleophilic attack of an adjacent nitrogen on the imine carbon initiates ring closure.

  • Aromatization : Loss of a water molecule stabilizes the heterocyclic structure .

SNAr Reaction Mechanism

For nitropyridine precursors:

  • Reduction : Nitro groups are reduced to amines using Zn/HCl.

  • Substitution : Amines react with aldehydes in H₂O-IPA to form imine intermediates.

  • Cyclization : Intramolecular attack and aromatization yield the imidazo-pyridine core .

Stability Factors

  • Salt form : The hydrobromide salt improves stability in acidic conditions.

  • Ketone reactivity : The C=O group at position 4 can undergo nucleophilic attacks (e.g., hydride reductions or condensation reactions).

  • Heterocyclic rigidity : The fused imidazole-pyridine system resists degradation under standard conditions .

Analytical Characterization

Key techniques include:

  • NMR spectroscopy : HMBC and NOESY for structural elucidation .

  • Mass spectrometry : Confirmation of molecular weight (e.g., 486.5 g/mol for the parent compound) .

  • ADMETlab predictions : Drug-likeness assessment for solubility and metabolic stability .

Pharmaceutical Potential

Derivatives of 4H-imidazo[4,5-c]pyridin-4-one have shown:

  • Antimicrobial activity : MIC values as low as 4–8 µg/mL for certain analogues .

  • Kinase inhibition : Analogues like 1s exhibit submicromolar inhibition of Src/Fyn kinases in glioblastoma models .

  • Anti-inflammatory effects : Selective iNOS inhibition (pIC₅₀ 7.09) in obesity-related models .

Biological Activity

Compound Target Activity Reference
1s Src/Fyn kinasesIC₅₀ <1 µM
22 iNOSpIC₅₀ 7.09

Scientific Research Applications

4H-Imidazo[4,5-c]pyridin-4-one hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating their activity to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[4,5-c]pyridine scaffold is versatile, and modifications to its core structure or substitution patterns significantly alter its physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Key Applications
4H-Imidazo[4,5-c]pyridin-4-one C₆H₅N₃O 135.12 None 320 Organic synthesis, drug intermediates
3-Deazaguanosine C₁₁H₁₄N₄O₅ 282.25 β-D-ribofuranosyl, amino N/A Nucleoside analogs, antiviral research
7-Bromo-1-methyl-1H,4H,5H-imidazo[4,5-c]pyridin-4-one C₇H₆BrN₃O 228.05 Bromine, methyl N/A Aromatic heterocycle synthesis
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine C₆H₄ClN₃O 178.01 Chlorine, hydroxyl N/A Antibiotic precursors
6-Amino-1,5-dihydro-1-methyl-4H-imidazo[4,5-c]pyridin-4-one C₆H₇N₅O 165.15 Amino, methyl N/A Anticancer drug intermediates

Key Observations:

  • Substituent Effects: Bromine or chlorine atoms (e.g., in and ) increase molecular weight and polarity, enhancing electrophilic reactivity for cross-coupling reactions. Hydroxyl or amino groups (e.g., ) improve hydrogen-bonding capacity, critical for target binding in drug design.
  • Solubility : The hydrobromide salt of the parent compound offers superior aqueous solubility compared to neutral analogs, facilitating its use in biological assays .
  • Thermal Stability : The parent compound’s high melting point (320°C ) suggests robust thermal stability, advantageous for high-temperature synthetic processes .

Biological Activity

4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is a compound belonging to the imidazo[4,5-c]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an inhibitor for various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H5N3BrO\text{C}_6\text{H}_5\text{N}_3\text{BrO}

This compound features a fused bicyclic structure that is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been tested against several human cancer cell lines, demonstrating varying degrees of antiproliferative activity.

Cell Line IC50 (μM) Activity
LN-229 (glioblastoma)2.1Moderate inhibition
HCT-116 (colorectal carcinoma)0.7Strong inhibition
NCI-H460 (lung carcinoma)3.5Moderate inhibition
HL-60 (acute myeloid leukemia)1.9Strong inhibition

The compound exhibited selective cytotoxicity against these cancer cell lines, with IC50 values indicating effective concentrations required for 50% inhibition of cell growth .

Antimicrobial Activity

While primarily noted for its anticancer properties, this compound also shows antimicrobial activity. In vitro studies have demonstrated its effectiveness against certain bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μM) Activity
Escherichia coli32Moderate activity
Bacillus cereus16Strong activity

These findings suggest that while the compound lacks broad-spectrum antibacterial properties, it may still be beneficial against specific pathogens .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases involved in cell signaling pathways associated with cancer progression.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.

Case Studies

A notable study investigated the effects of this compound on colon carcinoma cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Additionally, it was found to inhibit migration and invasion of cancer cells, suggesting potential applications in preventing metastasis .

Another case study focused on the antimicrobial properties of the compound. It was observed that while it had limited antibacterial activity against certain Gram-negative bacteria, it was more effective against Gram-positive strains, highlighting its selective efficacy .

Q & A

Q. What are the optimal synthetic routes for 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of imidazo[4,5-c]pyridin-4-one derivatives typically involves cyclization or rearrangement reactions. For example:

  • Rearrangement of isoxazolones : Heating 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones under nitrogen at 130°C with catalysts like triethylamine can yield imidazo[4,5-c]pyridin-4-one scaffolds. Ethanol recrystallization improves purity .
  • Hydrobromide salt formation : Post-synthesis, hydrobromide salts can be prepared via acid-base reactions using HBr in solvents like THF or ethanol. Reaction temperatures (-20°C to 180°C) and stoichiometric ratios of HBr should be optimized to avoid over-acidification .
  • Key metrics : Monitor yields via HPLC and confirm purity (>95%) using elemental analysis (C, H, N) and melting point consistency .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. For example, aromatic protons in imidazo-pyridine cores typically appear at δ 7.5–8.5 ppm, while NH protons in hydrobromide salts resonate as broad singlets (~δ 10–12 ppm) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding between the imidazo[4,5-c]pyridin-4-one core and hydrobromide counterion. Crystallize in ethanol or THF for high-quality crystals .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm1^{-1} and NH+^+···Br^- interactions at ~2500–3000 cm1^{-1} .

Q. What in vitro assays are suitable for initial evaluation of biological activity, and how should controls be designed?

Methodological Answer:

  • Receptor binding assays : For AT1/PPARγ dual-target candidates (e.g., angiotensin II type 1 receptor antagonism), use radioligand displacement assays with 3H^{3}H-labeled angiotensin II. Include losartan as a positive control .
  • Cell-based assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays. Normalize data to vehicle controls (DMSO <0.1%) and validate with reference compounds (e.g., telmisartan for PPARγ) .

Advanced Research Questions

Q. How do substituent variations at positions R1 and R3 influence dual AT1/PPARγ activity in imidazo[4,5-c]pyridin-4-one derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace R1 (e.g., methyl, heteroarylmethyl) and R3 (e.g., bromo, methoxy) groups based on CoMFA models. For example:
    • R1 = Methyl : Enhances PPARγ partial agonism (pEC50_{50} ~6.5) but reduces AT1 binding.
    • R3 = Bromo : Improves AT1 antagonism (IC50_{50} ~10 nM) due to hydrophobic interactions .
  • Validation : Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions. Screen using dual luciferase reporter assays in transfected cells .

Q. How can computational methods predict dual-target activity, and how are these models validated experimentally?

Methodological Answer:

  • CoMFA/QSAR modeling : Build 3D pharmacophore models using reported IC50_{50} values for AT1 (e.g., 1–100 nM) and PPARγ (e.g., 0.1–10 µM). Validate models with leave-one-out cross-validation (q2^2 >0.5) .
  • Molecular docking : Use AutoDock Vina to simulate binding to AT1 (PDB: 4YAY) and PPARγ (PDB: 3DZY). Prioritize compounds with docking scores <-8 kcal/mol for both targets .
  • Experimental validation : Compare predicted vs. observed IC50_{50} values for 10–15 derivatives. Discrepancies >1 log unit suggest model recalibration .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay standardization : Variability in PPARγ transactivation assays (e.g., ligand concentration, cell type) can lead to conflicting data. Re-test compounds under uniform conditions (e.g., 10 µM ligand, 24-h incubation in HepG2) .
  • Metabolic stability : Use liver microsomes to assess compound degradation. For example, imidazo[4,5-c]pyridin-4-one derivatives with t1/2_{1/2} <30 min may show reduced in vivo efficacy despite high in vitro activity .

Q. How can impurities in this compound be profiled and controlled?

Methodological Answer:

  • HPLC-MS analysis : Use a C18 column (5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Detect impurities (e.g., des-bromo byproducts) via m/z shifts .
  • Quantification : Calibrate against reference standards (e.g., Impurity D(BP), CAS 1263278-80-3) and enforce thresholds (<0.15% per ICH guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.